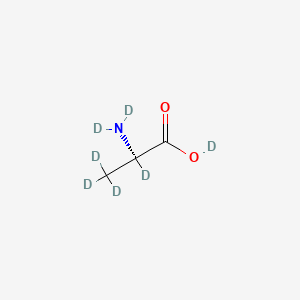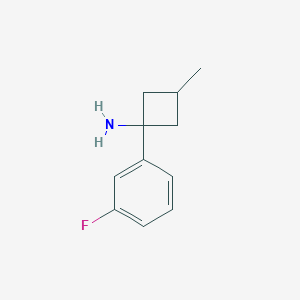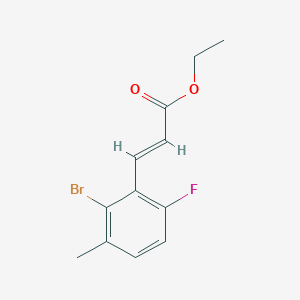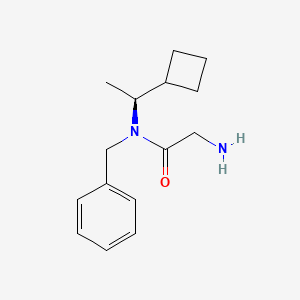
(R)-1-(4-(Difluoromethyl)-3-fluorophenyl)-2-methylpropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(4-(Difluoromethyl)-3-fluorophenyl)-2-methylpropan-1-amine hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a difluoromethyl group, a fluorophenyl group, and a methylpropan-1-amine moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common approach is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents under specific conditions . The reaction conditions often involve the use of metal-based catalysts and can be performed at ambient temperatures .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. The choice of reagents and catalysts, as well as the purification methods, are crucial factors in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(4-(Difluoromethyl)-3-fluorophenyl)-2-methylpropan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions. For example, difluoromethylation can be achieved using difluorocarbene reagents under mild conditions . The choice of solvent, temperature, and reaction time are critical factors that influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Applications De Recherche Scientifique
®-1-(4-(Difluoromethyl)-3-fluorophenyl)-2-methylpropan-1-amine hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of ®-1-(4-(Difluoromethyl)-3-fluorophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorophenyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(4-(Trifluoromethyl)-3-fluorophenyl)-2-methylpropan-1-amine hydrochloride: This compound contains a trifluoromethyl group instead of a difluoromethyl group, which may result in different chemical and biological properties.
®-1-(4-(Methyl)-3-fluorophenyl)-2-methylpropan-1-amine hydrochloride: This compound contains a methyl group instead of a difluoromethyl group, which may affect its reactivity and applications.
Uniqueness
The presence of the difluoromethyl group in ®-1-(4-(Difluoromethyl)-3-fluorophenyl)-2-methylpropan-1-amine hydrochloride imparts unique properties to the compound, such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H15ClF3N |
|---|---|
Poids moléculaire |
253.69 g/mol |
Nom IUPAC |
(1R)-1-[4-(difluoromethyl)-3-fluorophenyl]-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14F3N.ClH/c1-6(2)10(15)7-3-4-8(11(13)14)9(12)5-7;/h3-6,10-11H,15H2,1-2H3;1H/t10-;/m1./s1 |
Clé InChI |
ZRTKVQOVJHGFJU-HNCPQSOCSA-N |
SMILES isomérique |
CC(C)[C@H](C1=CC(=C(C=C1)C(F)F)F)N.Cl |
SMILES canonique |
CC(C)C(C1=CC(=C(C=C1)C(F)F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(7-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B14032980.png)
![N-[(3-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14032981.png)



![2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrochloride](/img/structure/B14033010.png)






